molecular formula C7H6F3NO B045064 2-Amino-3-(trifluoromethyl)phenol CAS No. 106877-48-9

2-Amino-3-(trifluoromethyl)phenol

Cat. No. B045064
CAS RN: 106877-48-9
M. Wt: 177.12 g/mol
InChI Key: ATJGAHFTSOPTCH-UHFFFAOYSA-N
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Description

2-Amino-3-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H6F3NO . It is used as an intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis(benzamides) .


Synthesis Analysis

The synthesis of 2-Amino-3-(trifluoromethyl)phenol involves several steps. One method involves a cascade cyclic reaction between enaminones and N-tosylhydrazones . This method allows the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives carrying a quaternary stereogenic center as single diastereomers .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-(trifluoromethyl)phenol consists of a benzene ring substituted with an amino group, a hydroxyl group, and a trifluoromethyl group .


Chemical Reactions Analysis

The chemical reactions involving 2-Amino-3-(trifluoromethyl)phenol are complex and varied. For instance, it can undergo a cascade cyclic reaction with enaminones and N-tosylhydrazones to form 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives .


Physical And Chemical Properties Analysis

2-Amino-3-(trifluoromethyl)phenol has a molecular weight of 177.13 . It is a solid at room temperature and should be stored in a well-ventilated place, with the container kept tightly closed .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like 2-Amino-3-(trifluoromethyl)phenol is known to enhance the biological activity of pharmaceuticals. This compound can be used as a building block in the synthesis of various drugs. The presence of the trifluoromethyl group has been associated with increased metabolic stability and improved binding affinity towards biological targets .

Organic Synthesis

In organic chemistry, 2-Amino-3-(trifluoromethyl)phenol serves as a versatile intermediate. It can be utilized in the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles, which are important heterocyclic compounds with wide applications in medicinal chemistry .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment, and exposure should be avoided by using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)4-2-1-3-5(12)6(4)11/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJGAHFTSOPTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579574
Record name 2-Amino-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(trifluoromethyl)phenol

CAS RN

106877-48-9
Record name 2-Amino-3-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106877-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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